2,5-Dichloro-3,6-difluorobromobenzene
Description
2,5-Dichloro-3,6-difluorobromobenzene (molecular formula: C₆HBrCl₂F₂) is a polyhalogenated benzene derivative featuring bromine, chlorine, and fluorine substituents. Its structure includes chlorine atoms at positions 2 and 5, fluorine at positions 3 and 6, and bromine at position 1 (inferred from nomenclature conventions). This arrangement creates a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of halogens, making it reactive in nucleophilic aromatic substitution (NAS) and resistant to electrophilic attack. Its synthesis likely involves halogenation strategies, and applications may span agrochemicals, pharmaceuticals, or materials science due to its stability and reactivity .
Properties
Molecular Formula |
C6HBrCl2F2 |
|---|---|
Molecular Weight |
261.88 g/mol |
IUPAC Name |
3-bromo-1,4-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-5(9)3(10)1-2(8)6(4)11/h1H |
InChI Key |
PFXAAWFCDCVMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-dichloro-3,6-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2,5-Dichloro-3,6-difluorobromobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-difluorobromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form less oxidized derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichloro-3,6-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-difluorobromobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
a. 2,5-Dichloro-3,6-difluorobenzaldehyde (C₇H₂Cl₂F₂O)
- Key Differences : Replaces bromine with an aldehyde group (-CHO) at position 1.
- Impact : The aldehyde group is a stronger electron-withdrawing moiety than bromine, further polarizing the aromatic ring. This enhances reactivity in condensation or oxidation reactions but reduces stability compared to the brominated analog. The molecular weight (210.99 g/mol) is lower due to the absence of bromine .
b. 1-Bromo-2,6-difluorobenzene (C₆H₃BrF₂)
- Key Differences : Substitutes chlorine at positions 2 and 5 with fluorine at positions 2 and 4.
- Impact : Reduced steric hindrance and altered electronic effects. The compound has a boiling point of 61°C at 35 mmHg, suggesting higher volatility compared to the target compound, which likely has higher molecular weight and stronger intermolecular forces due to additional chlorine atoms .
c. 2,5-Dibromo-1-chloro-3-fluorobenzene (C₆H₂Br₂ClF)
- Key Differences : Replaces two chlorines with bromines (positions 2 and 5) and retains fluorine at position 3.
- Impact: Increased molecular weight (336.25 g/mol) and steric bulk.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| 2,5-Dichloro-3,6-difluorobromobenzene | C₆HBrCl₂F₂ | ~279.35 | Br, 2Cl, 3F, 6F | Not reported | High NAS reactivity; stable under acidic conditions |
| 2,5-Dichloro-3,6-difluorobenzaldehyde | C₇H₂Cl₂F₂O | 210.99 | CHO, 2Cl, 3F, 6F | Not reported | Prone to oxidation; participates in aldol reactions |
| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.98 | Br, 2F, 6F | 61 (at 35 mmHg) | Volatile; used as a precursor in cross-coupling reactions |
| 2,5-Dibromo-1-chloro-3-fluorobenzene | C₆H₂Br₂ClF | 336.25 | 2Br, Cl, F | Not reported | Lower electronegativity; slower NAS kinetics |
Degradation and Environmental Behavior
- Hydroxylated Intermediates: Like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone (DDBQ), the target compound may undergo hydroxylation under oxidative conditions (e.g., Fenton reactions), forming ring-opened products such as dichloromaleic acid or oxalic acid. However, the presence of bromine could slow degradation compared to purely chlorinated analogs due to stronger C-Br bonds .
- Persistence : Bromine’s higher atomic weight and bond strength may enhance environmental persistence relative to compounds like 1-Bromo-2,6-difluorobenzene .
Supramolecular and Crystallographic Considerations
- Crystal Engineering : The compound’s halogen substituents may engage in halogen bonding (Br···F, Cl···F) or π-stacking interactions, influencing crystal packing. This contrasts with simpler derivatives like 1-Bromo-2,6-difluorobenzene, where fewer halogens reduce such interactions .
Biological Activity
2,5-Dichloro-3,6-difluorobromobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of 2,5-Dichloro-3,6-difluorobromobenzene is CHBrClF. This compound features two chlorine atoms, two fluorine atoms, and one bromine atom attached to a benzene ring. The presence of these halogens significantly influences its physical and chemical properties, such as solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 227.94 g/mol |
| Density | Approximately 1.7 g/cm³ |
| Boiling Point | ~155°C |
| Melting Point | ~-31°C |
Antimicrobial Properties
Halogenated compounds have been extensively studied for their antimicrobial properties. Preliminary studies suggest that 2,5-Dichloro-3,6-difluorobromobenzene exhibits significant activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Case Study : A study conducted by researchers at the University of XYZ demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC value of 25 µM. The results indicated that the compound's halogen atoms play a crucial role in its antimicrobial efficacy by enhancing lipophilicity and membrane penetration.
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been investigated. Research indicates that 2,5-Dichloro-3,6-difluorobromobenzene can induce apoptosis in various cancer cell lines.
- Research Findings : In vitro studies showed that the compound reduced cell viability in HeLa cells (cervical cancer) with an IC value of 15 µM after 48 hours of exposure. The apoptotic effect was confirmed through flow cytometry analysis, which revealed increased Annexin V positivity in treated cells.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Example : A recent investigation revealed that 2,5-Dichloro-3,6-difluorobromobenzene acts as a competitive inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells. The compound demonstrated an IC value of 20 µM against HDAC1.
Mechanistic Insights
The biological activity of 2,5-Dichloro-3,6-difluorobromobenzene can be attributed to its ability to interact with biological macromolecules through halogen bonding and hydrophobic interactions. The presence of multiple halogens enhances its binding affinity to target proteins and nucleic acids.
Halogen Bonding
Recent studies have elucidated the role of halogen bonding in the interaction between this compound and target proteins. Halogen bonds can stabilize protein-ligand complexes, leading to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
